This compound is classified under the category of benzamides and ethanediamides, which are known for their diverse biological activities. The compound's CAS number is 955775-27-6, and its molecular formula is with a molecular weight of approximately 379.4953 g/mol . It is primarily used in research settings and is not intended for human or animal use.
The synthesis of N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide involves several steps that can be adapted from established synthetic routes for similar compounds.
The reaction conditions typically involve heating under reflux or microwave irradiation to enhance reaction rates while minimizing side reactions .
The molecular structure of N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide features a complex arrangement:
CCN1CCCc2c1ccc(c2)CCNC(=O)C(=O)Nc1ccc(c(c1)C)C
, which provides a compact representation of its structure .
N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can participate in various chemical reactions:
The mechanism of action for N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is primarily linked to its interaction with opioid receptors.
The physical properties of N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide include:
The chemical properties include reactivity towards electrophiles due to the presence of nucleophilic amine groups and potential for hydrogen bonding due to the functional groups present in its structure .
This compound has potential applications in various fields:
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9